2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Description
2-[1-(4-Fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide is a synthetic acetamide derivative characterized by a unique combination of substituents:
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-13-10-14(2)19(15(3)11-13)23-18(25)12-26-20-22-8-9-24(20)17-6-4-16(21)5-7-17/h4-11H,12H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQWISFQUFGWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the imidazole derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the sulfanyl-imidazole derivative with 2,4,6-trimethylaniline to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) cleaves the acetamide group to yield 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl acetic acid and 2,4,6-trimethylaniline .
-
Basic Hydrolysis : NaOH (2M) at 80°C produces the corresponding carboxylate salt.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by water or hydroxide ions on the electrophilic carbonyl carbon, followed by proton transfer and bond cleavage.
Oxidation of the Sulfanyl Group
The thioether (-S-) linkage is susceptible to oxidation:
| Oxidizing Agent | Product | Conditions | Source |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide (-SO-) | RT, 2–4 h | |
| mCPBA | Sulfone (-SO₂-) | DCM, 0°C, 1 h |
Computational Note : Density Functional Theory (DFT) studies indicate that sulfoxide formation is thermodynamically favored over sulfone under mild conditions .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl and 2,4,6-trimethylphenyl groups undergo EAS:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position of the fluorophenyl ring (electron-withdrawing effect of fluorine) and para positions of the trimethylphenyl ring (electron-donating methyl groups) .
-
Halogenation : Bromine (Br₂/FeBr₃) selectively substitutes at activated positions.
Table 2 : Regioselectivity in EAS
| Aromatic Ring | Preferred Position | Reason |
|---|---|---|
| 4-Fluorophenyl | Meta | Electron-withdrawing F |
| 2,4,6-Trimethylphenyl | Para/Ortho | Electron-donating CH₃ groups |
Reductive Amination
The acetamide group can be reduced to a primary amine using LiAlH₄ in THF, yielding 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)ethylamine .
Metal Coordination
The imidazole nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes exhibit enhanced antimicrobial activity.
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, forming volatile byproducts (TGA data).
-
Photodegradation : UV light (254 nm) induces cleavage of the sulfanyl bond, generating imidazole and acetamide fragments .
Computational Insights
-
DFT Calculations : The sulfanyl group’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), enhancing electrophilic reactivity at the imidazole ring .
-
Molecular Docking : The compound binds to urease enzymes via H-bonding with the acetamide carbonyl and hydrophobic interactions with the trimethylphenyl group .
Scientific Research Applications
Chemical Reactions
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The imidazole ring can undergo reduction under specific conditions.
- Substitution : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Medicinal Chemistry
- Antimicrobial Activity : Compounds similar to this one have shown significant antimicrobial properties. Research indicates that derivatives of imidazole can inhibit the growth of various pathogens, making them potential candidates for antibiotic development .
- Anticancer Activity : Studies have demonstrated that imidazole derivatives exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor or receptor modulator. The imidazole ring can interact with metal ions or enzyme active sites, influencing their activity.
Biological Applications
- Drug Development : The compound has potential therapeutic applications in treating diseases due to its ability to modulate biological pathways. It has been explored for its efficacy against cancer and infectious diseases .
- Biological Mechanisms : Understanding the mechanism of action is crucial. This compound may bind to specific molecular targets, enhancing its therapeutic effects.
Industrial Applications
- Material Science : The compound can be utilized in developing new materials due to its unique chemical properties. Its ability to undergo various chemical transformations makes it suitable for creating complex molecules used in different applications.
- Catalysis : The reactivity of the sulfanyl group allows for its use as a catalyst in organic synthesis processes, facilitating various chemical reactions.
Case Studies
Several studies have investigated the biological activities of compounds related to 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide:
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the sulfanyl group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related acetamides and heterocyclic analogs, focusing on substituent effects, molecular properties, and crystallographic data.
Table 1: Structural and Physicochemical Comparison
Key Findings
Steric and Electronic Effects: The N-(2,4,6-trimethylphenyl) group in the target compound and TMPA/TMPDCA imposes steric hindrance, reducing conformational flexibility and influencing crystal packing .
Crystallographic Behavior: TMPA and its derivatives (e.g., TMPDCA) crystallize in monoclinic systems with distinct space groups (e.g., P2₁/c). The target compound’s sulfur bridge and fluorophenyl group may alter symmetry, though specific data are unavailable .
Heterocyclic Substitution :
Biological Activity
The compound 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide is a derivative of imidazole and has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- An imidazole ring , which is known for its biological significance.
- A sulfanyl group , which can participate in redox reactions.
- A fluorophenyl group , enhancing binding affinity to biological targets.
This structural combination may contribute to its unique pharmacological properties.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets:
- The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity.
- The sulfanyl group may facilitate oxidative reactions, influencing the compound's overall activity.
- The fluorophenyl moiety is likely to enhance the compound's specificity and potency against certain biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer properties of similar imidazole derivatives. For instance, compounds containing the 4-fluorophenyl group have shown promising results against several cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 30 | PC3 | 8.15 |
| 6 | VEGFR-2 | 67 |
| 26 | CDK2A | 0.66 |
These findings suggest that the compound may possess significant anticancer properties, potentially acting through multiple mechanisms including enzyme inhibition and receptor modulation .
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. Studies indicate that it can inhibit key enzymes involved in cancer progression:
- CDK2A : Critical for cell cycle regulation.
- VEGFR-2 : Involved in angiogenesis.
The varying degrees of inhibition across different compounds highlight the importance of structural modifications in enhancing biological activity .
Case Studies and Research Findings
Several research articles have investigated compounds related to or derived from this compound:
- Study on Imidazoles as GABA-A Receptor Modulators : A series of benzimidazole derivatives were identified as positive allosteric modulators of GABA-A receptors, suggesting that similar imidazole-based compounds could exhibit neuropharmacological effects .
- Synthesis and Evaluation of Imidazolones : Research demonstrated that imidazolones with a 4-fluorophenyl group showed potent anticancer activity against multiple cell lines, indicating a broader applicability of such derivatives in cancer therapy .
- Metabolic Stability Studies : Compounds were evaluated for their metabolic stability using human liver microsomes (HLMs), revealing that certain derivatives maintained higher levels of unmetabolized parent compounds compared to standard drugs like alpidem .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Imidazole core formation : Use a modified Debus-Radziszewski reaction with glyoxal, ammonia, and substituted aldehydes (e.g., 4-fluorobenzaldehyde) under reflux in ethanol .
- Sulfanyl-acetamide linkage : React the imidazole intermediate with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12–24 hours .
- Optimization : Computational reaction path searches (e.g., density functional theory) and experimental design of experiments (DoE) can minimize trial-and-error by identifying ideal temperature, solvent, and stoichiometry .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Compare ¹H/¹³C chemical shifts with predicted values (e.g., δ 7.2–7.5 ppm for fluorophenyl protons, δ 2.2–2.4 ppm for trimethylphenyl methyl groups) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~424) and fragmentation patterns .
- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradient elution .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Methodological Answer :
- Substituent variation : Systematically modify the fluorophenyl (e.g., replace F with Cl, CF₃) or trimethylphenyl groups (e.g., alter methyl positions to ethyl) and compare bioactivity .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., EGFR kinase) .
- Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft’s Eₛ) with activity .
Q. What computational strategies can predict metabolic stability and toxicity?
- Methodological Answer :
- Metabolism prediction : Use in silico tools (e.g., StarDrop, MetaSite) to identify likely Phase I/II metabolic sites (e.g., sulfanyl oxidation, acetamide hydrolysis) .
- Toxicity profiling : Screen for hERG inhibition (Schrödinger’s QikProp) and Ames test mutagenicity (DEREK Nexus) .
- MD simulations : Assess binding stability with off-target receptors (e.g., 5-HT₂B) over 100 ns trajectories .
Q. How can contradictory spectral or bioactivity data be resolved?
- Methodological Answer :
- Spectral conflicts : Re-examine NMR assignments using 2D techniques (HSQC, HMBC) or compare with crystallographic data (e.g., CCDC deposition) .
- Bioactivity variability : Standardize assay protocols (e.g., cell passage number, serum batch) and validate via orthogonal assays (e.g., SPR vs. ITC for binding affinity) .
Q. What strategies optimize yield in multi-step synthesis while maintaining scalability?
- Methodological Answer :
- Process intensification : Use flow chemistry for exothermic steps (e.g., imidazole formation) to improve heat transfer and reduce side products .
- Catalyst screening : Test palladium/copper catalysts for Suzuki-Miyaura couplings (if applicable) to enhance efficiency .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to improve sustainability .
Q. How can metabolic stability be assessed in preclinical models?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
